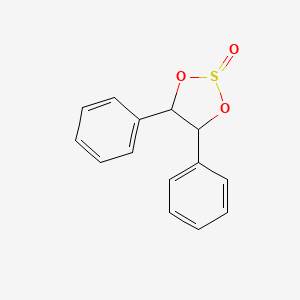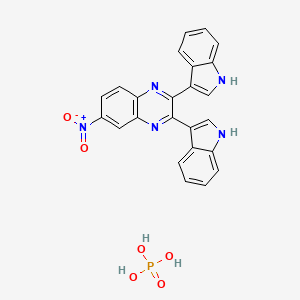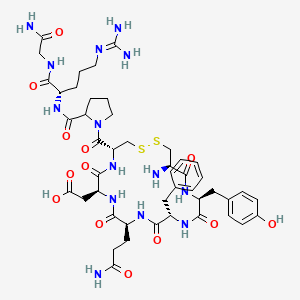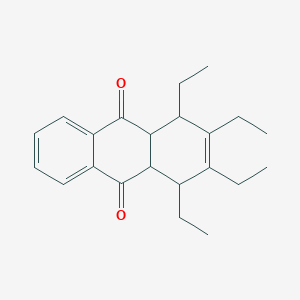
Bis(diphenylphosphinothioyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylthiophosphinyl)amine: is an organophosphorus compound characterized by the presence of two diphenylthiophosphinyl groups attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(diphenylthiophosphinyl)amine typically involves the reaction of diphenylthiophosphine with an amine. One common method is the reaction of diphenylthiophosphine chloride with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of bis(diphenylthiophosphinyl)amine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solvents like toluene or dichloromethane can facilitate the reaction and improve the solubility of the reactants.
Análisis De Reacciones Químicas
Types of Reactions: Bis(diphenylthiophosphinyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphinyl groups to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus centers, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like phosphorus trichloride or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(diphenylthiophosphinyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of bis(diphenylthiophosphinyl)amine involves its interaction with molecular targets through its phosphorus centers. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. These interactions often involve the donation of lone pair electrons from the phosphorus atoms to the metal centers, facilitating the formation of catalytic intermediates.
Comparación Con Compuestos Similares
Bis(diphenylphosphino)amine: Similar in structure but lacks the sulfur atoms, leading to different chemical properties.
Triphenylphosphine: A widely used ligand in catalysis, but with different steric and electronic properties compared to bis(diphenylthiophosphinyl)amine.
Diphenylphosphine oxide: Contains oxygen instead of sulfur, resulting in different reactivity and applications.
Uniqueness: Bis(diphenylthiophosphinyl)amine is unique due to the presence of sulfur atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in forming stable complexes with metals and in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
7242-14-0 |
|---|---|
Fórmula molecular |
C24H21NP2S2 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
[(diphenylphosphinothioylamino)-phenylphosphinothioyl]benzene |
InChI |
InChI=1S/C24H21NP2S2/c28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-27(29,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,28,29) |
Clave InChI |
RGBZYCGDMBPOKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)
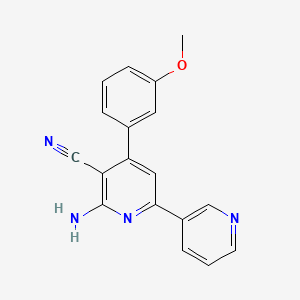

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
